molecular formula C6H4BrNO2 B12864062 4-Bromo-5-hydroxypicolinaldehyde

4-Bromo-5-hydroxypicolinaldehyde

Cat. No.: B12864062
M. Wt: 202.01 g/mol
InChI Key: RVSDHRLOAHBYQG-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 4-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-hydroxypicolinaldehyde typically involves the bromination of 5-hydroxypicolinaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-hydroxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxypicolinaldehyde involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-hydroxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and hydroxyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

4-bromo-5-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H

InChI Key

RVSDHRLOAHBYQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Br)O)C=O

Origin of Product

United States

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